molecular formula C14H17NO3 B2432331 2,3-Dihydro-1,4-benzodioxin-6-yl(piperidin-4-yl)methanone CAS No. 923105-73-1

2,3-Dihydro-1,4-benzodioxin-6-yl(piperidin-4-yl)methanone

Cat. No.: B2432331
CAS No.: 923105-73-1
M. Wt: 247.294
InChI Key: DYUQTSPDXNGKOK-UHFFFAOYSA-N
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Description

2,3-Dihydro-1,4-benzodioxin-6-yl(piperidin-4-yl)methanone is a chemical compound with the molecular formula C14H17NO3. This compound is known for its unique structure, which includes a benzodioxin ring fused with a piperidine moiety. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.

Mechanism of Action

Target of Action

The primary targets of 2,3-Dihydro-1,4-benzodioxin-6-yl(piperidin-4-yl)methanone are cholinesterase enzymes . These enzymes play a crucial role in nerve function, and their inhibition is a common therapeutic strategy for treating Alzheimer’s disease .

Mode of Action

The compound interacts with its targets, the cholinesterase enzymes, by inhibiting their activity . This inhibition results in an increase in the concentration of acetylcholine, a neurotransmitter, in the brain. The increased acetylcholine levels can help improve cognitive function in Alzheimer’s patients .

Biochemical Pathways

The compound affects the cholinergic pathway, which involves the synthesis, release, and degradation of acetylcholine . By inhibiting cholinesterase enzymes, the compound prevents the breakdown of acetylcholine, leading to its accumulation. This can enhance cholinergic transmission, which is beneficial in conditions like Alzheimer’s where there is a deficiency of acetylcholine .

Pharmacokinetics

These properties can impact the bioavailability of the compound, influencing its therapeutic effectiveness .

Result of Action

The molecular effect of the compound’s action is the inhibition of cholinesterase enzymes, leading to an increase in acetylcholine levels . At the cellular level, this can enhance cholinergic transmission, improving cognitive function in conditions like Alzheimer’s disease .

Action Environment

Environmental factors such as pH and temperature can influence the compound’s action, efficacy, and stability. For instance, the synthesis of related compounds has been performed under dynamic pH control . Additionally, the compound’s stability could be affected by storage conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dihydro-1,4-benzodioxin-6-yl(piperidin-4-yl)methanone typically involves the reaction of 2,3-dihydro-1,4-benzodioxin-6-amine with piperidin-4-ylmethanone under specific conditions. One common method involves the use of N,N-dimethylformamide (DMF) as a solvent and lithium hydride (LiH) as a base. The reaction is carried out under controlled temperature and pH conditions to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

2,3-Dihydro-1,4-benzodioxin-6-yl(piperidin-4-yl)methanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in various substituted derivatives .

Scientific Research Applications

2,3-Dihydro-1,4-benzodioxin-6-yl(piperidin-4-yl)methanone has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • Prosympal
  • Dibozane
  • Piperoxan
  • Doxazosin

Uniqueness

Compared to similar compounds, 2,3-Dihydro-1,4-benzodioxin-6-yl(piperidin-4-yl)methanone stands out due to its unique combination of a benzodioxin ring and a piperidine moiety.

Properties

IUPAC Name

2,3-dihydro-1,4-benzodioxin-6-yl(piperidin-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO3/c16-14(10-3-5-15-6-4-10)11-1-2-12-13(9-11)18-8-7-17-12/h1-2,9-10,15H,3-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYUQTSPDXNGKOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C(=O)C2=CC3=C(C=C2)OCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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